![molecular formula C11H18BrNOS B1379114 1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide CAS No. 1822668-37-0](/img/structure/B1379114.png)
1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide
Overview
Description
1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide is a chemical compound with the molecular formula C₁₁H₁₈BrNOS It is primarily used for research purposes and is known for its unique structural properties, which include a thienyl ring and an aminoethyl side chain
Preparation Methods
The synthesis of 1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienyl Ring: The thienyl ring is synthesized through a cyclization reaction involving sulfur and a suitable diene.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Formation of the Dimethylpropan-1-one Moiety: This step involves the alkylation of a ketone with a suitable alkylating agent.
Hydrobromide Formation: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the hydrobromide salt and the formation of the free base.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide involves its interaction with specific molecular targets. The aminoethyl group allows it to interact with various receptors and enzymes, potentially modulating their activity. The thienyl ring contributes to its binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide can be compared with other similar compounds, such as:
2-Aminothiazole-Based Compounds: These compounds share a similar sulfur-containing heterocyclic structure and are known for their biological activities.
Imidazole Derivatives: Imidazole compounds also contain nitrogen and sulfur atoms and are widely studied for their chemical and biological properties.
Thienyl Derivatives: Other thienyl-based compounds have similar structural features and are used in various research and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(2-aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.BrH/c1-11(2,3)10(13)9-5-4-8(14-9)6-7-12;/h4-5H,6-7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXSKTWOQQQLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(S1)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


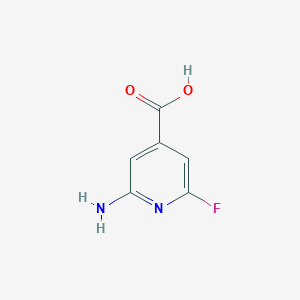


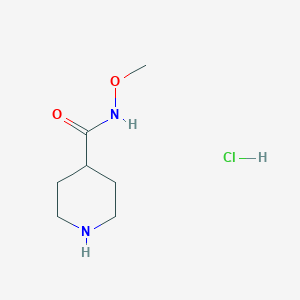
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1379038.png)

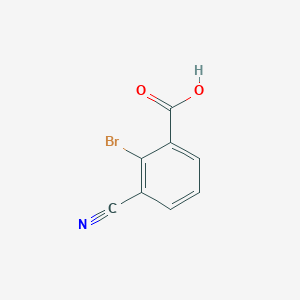

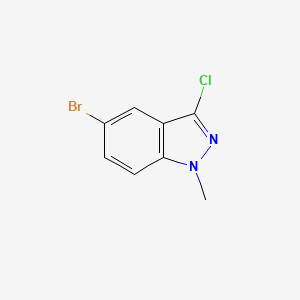


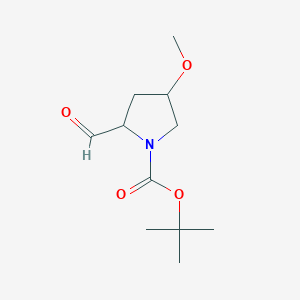

![(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B1379053.png)
